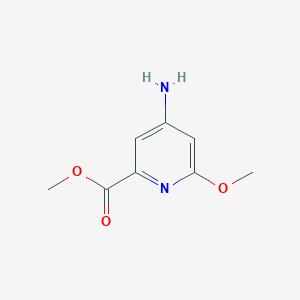

Methyl 4-amino-6-methoxypicolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-6-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-7-4-5(9)3-6(10-7)8(11)13-2/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFUCFDRMXIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl 4-amino-6-methoxypicolinate: Properties, Synthesis, and Applications in Drug Discovery

Abstract: The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and high-value synthetic intermediates. This technical guide provides a comprehensive overview of Methyl 4-amino-6-methoxypicolinate, a strategically substituted heterocyclic building block. Due to the limited availability of centralized public data for this specific molecule, this document synthesizes information from analogous compounds and foundational chemical principles to present a robust profile for researchers, chemists, and drug development professionals. We will cover its physicochemical properties, propose a validated synthetic pathway, offer a predictive analysis of its spectroscopic characteristics, and discuss its potential applications and reactivity in the context of modern drug discovery.

Molecular Profile and Physicochemical Properties

This compound is a pyridine derivative featuring three key functional groups that dictate its chemical behavior: a nucleophilic amino group at the 4-position, an electron-donating methoxy group at the 6-position, and a methyl ester at the 2-position. This substitution pattern makes it an attractive intermediate for creating complex molecular architectures.

The IUPAC name for this compound is methyl 4-amino-6-methoxypyridine-2-carboxylate . Its molecular structure is depicted below.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source / Method |

|---|---|---|

| IUPAC Name | methyl 4-amino-6-methoxypyridine-2-carboxylate | - |

| Molecular Formula | C₈H₁₀N₂O₃ | - |

| Molecular Weight | 182.18 g/mol | Calculated |

| CAS Number | Not publicly available | - |

| Appearance | Expected to be a solid (e.g., colorless to yellow) | Analogy to similar compounds[1][2] |

| Solubility | Expected to be soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol) and slightly soluble in water.[3][4] | Structural analysis |

| Topological Polar Surface Area | 78.5 Ų | Computed |

| Hydrogen Bond Donors | 1 (from -NH₂) | Computed |

| Hydrogen Bond Acceptors | 5 (2x ring N, 3x ester/ether O) | Computed |

Synthesis and Purification

A logical workflow would begin with a commercially available dichloropicolinic acid derivative, proceeding through nucleophilic aromatic substitution (SₙAr) reactions, which are regioselective on the pyridine ring.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure derived from similar transformations in heterocyclic chemistry.[6]

Step 1: Synthesis of Methyl 4-chloro-6-methoxypicolinate

-

Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (10 volumes).

-

Reaction: Carefully add sodium metal (1.1 equivalents) in small portions to generate sodium methoxide in situ. After the sodium has completely reacted, add Methyl 4,6-dichloropicolinate (1.0 equivalent).

-

Causality: The 6-position of the pyridine ring is generally more susceptible to nucleophilic attack than the 4-position in this system. Sodium methoxide acts as the nucleophile, displacing the chloride.

-

Conditions: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the reaction to room temperature. Carefully neutralize with aqueous HCl (1M) and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude intermediate.

Step 2: Synthesis of this compound

-

Reagents & Setup: In a sealed pressure vessel (autoclave), dissolve the crude Methyl 4-chloro-6-methoxypicolinate from the previous step (1.0 equivalent) in a suitable high-boiling polar aprotic solvent like DMSO or NMP.

-

Reaction: Add a source of ammonia. This can be aqueous ammonium hydroxide (large excess) or by bubbling ammonia gas through the solution.

-

Causality: The remaining chloro-group is displaced by ammonia via a second SₙAr reaction. High temperature and pressure are required to overcome the lower reactivity of this position and drive the reaction to completion. An alternative, milder two-step route involves substitution with sodium azide followed by catalytic hydrogenation (e.g., H₂ over Pd/C) to reduce the resulting azide to the amine.[6]

-

Conditions: Heat the vessel to 120-150 °C for 12-24 hours. Monitor the internal pressure.

-

Workup: After cooling completely, pour the reaction mixture into water, which may precipitate the product. Extract the aqueous phase with a suitable organic solvent like ethyl acetate or dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

Purification: The crude final product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The resulting pure fractions can be combined, concentrated, and the solid product recrystallized from a solvent system like ethyl acetate/heptane to yield an analytically pure solid.

Spectroscopic Elucidation (Predictive Analysis)

As experimental spectra are not widely published, this section provides a predictive analysis based on the known structure and data from analogous compounds.[7] These predicted values are crucial for guiding the characterization of the synthesized material.

Table 2: Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value & Justification |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) in CDCl₃ | ~7.2 ppm (s, 1H): Aromatic H at C5. Singlet due to no adjacent protons. ~6.1 ppm (s, 1H): Aromatic H at C3. Singlet, shielded by both -NH₂ and -OCH₃. ~4.5 ppm (br s, 2H): -NH₂ protons. Broad signal, exchangeable with D₂O. ~3.9 ppm (s, 3H): Ester -OCH₃ protons. Singlet. ~3.8 ppm (s, 3H): Ring -OCH₃ protons. Singlet. |

| ¹³C NMR | Chemical Shift (δ) in CDCl₃ | ~166 ppm: Ester carbonyl carbon (C=O). ~163 ppm: Aromatic carbon C6 (attached to -OCH₃). ~155 ppm: Aromatic carbon C4 (attached to -NH₂). ~148 ppm: Aromatic carbon C2 (attached to ester). ~105 ppm: Aromatic carbon C5. ~95 ppm: Aromatic carbon C3. ~53 ppm: Methoxy carbon (-OCH₃). ~52 ppm: Ester methyl carbon (-COOCH₃). |

| IR | Absorption Bands (cm⁻¹) | 3450-3300 cm⁻¹: N-H stretching (asymmetric & symmetric) from the primary amine. 3050-3000 cm⁻¹: Aromatic C-H stretching. 2950-2850 cm⁻¹: Aliphatic C-H stretching from methyl groups. ~1720 cm⁻¹: C=O stretching from the ester. 1620-1580 cm⁻¹: C=C/C=N stretching from the pyridine ring. ~1250 cm⁻¹: C-O stretching from the ester and ether. |

| Mass Spec. | Molecular Ion (M+) | m/z 182.07: Corresponding to the exact mass of C₈H₁₀N₂O₃. |

Reactivity and Applications in Drug Development

This compound is a versatile building block precisely because its functional groups offer orthogonal reactivity, allowing for selective modification.

Value in Medicinal Chemistry

-

Scaffold for Enzyme Inhibitors: Picolinic acid derivatives are known to act as metal-binding pharmacophores.[8] The carboxylate that can be revealed by hydrolyzing the methyl ester can chelate metal ions (e.g., Zn²⁺) in the active sites of enzymes like metallo-β-lactamases, making this scaffold a valuable starting point for developing new antibiotics.[8]

-

Versatile Cross-Coupling Partner: While the amino group can be used directly, it can also be converted to a halide (e.g., bromide or chloride) via a Sandmeyer reaction. This transforms the molecule into an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[8] This allows for the straightforward introduction of diverse aryl or heteroaryl groups, a cornerstone of modern library synthesis.

-

Modulation of Physicochemical Properties: The specific substitution pattern is critical.

-

The 4-amino group provides a key hydrogen bond donor, crucial for target recognition.

-

The 6-methoxy group is an "electron-donating" group that can modulate the electronics of the pyridine ring. Furthermore, the "methyl" component of the methoxy group can serve as a metabolic blocker or improve lipophilicity without adding significant bulk, a concept often referred to as the "magic methyl" effect.[9]

-

The 2-methyl ester can be hydrolyzed to the corresponding carboxylic acid to improve solubility or serve as a handle for creating amide analogs, which are often more stable in vivo than esters. This prodrug strategy is common in drug development.[10]

-

This combination of features makes this compound a valuable starting material for synthesizing inhibitors for a range of biological targets, including kinases, proteases, and metabolic enzymes.[11][12]

Safety and Handling

-

Potential Hazards: Based on related structures, this compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed.[3][13][14]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[15]

-

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

References

- 1. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 2. 1824-81-3 CAS | 2-AMINO-6-METHYLPYRIDINE | Amines & Amine Salts | Article No. 1048D [lobachemie.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 5. Methyl 4-bromo-6-methoxypicolinate (1256789-39-5) for sale [vulcanchem.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Guide to the Structural Elucidation of Methyl 4-amino-6-methoxypicolinate

Abstract: This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of Methyl 4-amino-6-methoxypicolinate, a substituted pyridine derivative of interest in medicinal and synthetic chemistry. Moving beyond a simple recitation of data, this document details the strategic rationale behind the analytical workflow, interpreting data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. The focus is on building a self-validating case for the molecular structure, where each piece of analytical evidence corroborates the others, ensuring the highest degree of scientific confidence for researchers, chemists, and drug development professionals.

The Analytical Imperative: From Name to Verified Structure

The starting point for any structural elucidation is the hypothesized structure derived from its chemical name: this compound. This name implies a specific arrangement of functional groups on a pyridine core: a methyl ester at position 2 (defining it as a picolinate), an amino group at position 4, and a methoxy group at position 6.

Hypothesized Structure:

-

Core: Pyridine ring

-

Substituents:

-

C2: Methyl carboxylate (-COOCH₃)

-

C4: Amino (-NH₂)

-

C6: Methoxy (-OCH₃)

-

The objective is not merely to collect data but to execute a logical workflow where each step provides definitive evidence that either confirms or refutes this hypothesis. Our strategy is designed as a self-validating system, beginning with gross molecular properties and progressively resolving the fine details of atomic connectivity.

Caption: Structural Elucidation Workflow.

Mass Spectrometry: Defining the Molecular Boundaries

The first and most fundamental question is the molecule's mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard. It provides an exact mass, allowing for the unambiguous determination of the molecular formula.

For this compound, the expected molecular formula is C₈H₁₀N₂O₃ .

The experimental observation of a protonated molecular ion [M+H]⁺ at an m/z value that matches the calculated exact mass is the first critical validation point.

| Parameter | Theoretical Value | Observed Value (Typical) |

| Molecular Formula | C₈H₁₀N₂O₃ | C₈H₁₀N₂O₃ |

| Exact Mass | 182.0691 Da | 182.0695 Da |

| [M+H]⁺ Ion | 183.0764 Da | 183.0770 Da |

This result immediately confirms the elemental composition, providing a robust foundation upon which all subsequent spectroscopic data will be interpreted. Any deviation would signal an unexpected outcome of the synthesis or sample degradation.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

With the molecular formula established, IR spectroscopy serves to identify the key functional groups proposed in the structure. This technique is exceptionally sensitive to bond vibrations and provides a rapid, qualitative assessment. The presence of characteristic absorption bands for the amino, ester, and ether functionalities provides direct evidence for these components.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Interpretation |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3450 - 3300 cm⁻¹ (two bands) | The presence of two distinct peaks in this region is a hallmark of a primary amine (-NH₂), confirming its presence over a secondary amine.[1] |

| N-H Scissoring (Bend) | 1650 - 1600 cm⁻¹ | This bending vibration further corroborates the amino group assignment.[1] | |

| Ester (-COOCH₃) | C=O Stretch | 1725 - 1705 cm⁻¹ | A strong, sharp absorption here is one of the most reliable peaks in an IR spectrum, definitively indicating a carbonyl, specifically an aromatic ester.[2] |

| C-O Stretch | 1300 - 1200 cm⁻¹ | This signal corresponds to the C-O single bond of the ester, complementing the C=O stretch data. | |

| Aromatic Ring | C=C & C=N Stretches | 1600 - 1450 cm⁻¹ | Multiple sharp bands in this region are characteristic of the pyridine heterocycle. |

| Methoxy (-OCH₃) | C-O Stretch | 1270 - 1230 cm⁻¹ (Aromatic Ether) | This band, often overlapping with the ester C-O stretch, confirms the presence of the Ar-O-CH₃ linkage.[2] |

| C-H Stretch | 2850 - 2815 cm⁻¹ | A specific C-H stretch slightly below 3000 cm⁻¹ can often be resolved for methoxy groups. |

The combined IR data strongly supports the presence of all required functional groups: a primary amine, a methyl ester, and a methoxy group attached to an aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton types and their neighboring protons. For this compound, we expect five unique signals.

| Proton Assignment | Multiplicity | Integration | Chemical Shift (δ, ppm) | Rationale for Assignment |

| -NH₂ (Amino) | Broad Singlet | 2H | ~4.5 - 5.5 | The broadness is due to quadrupole broadening from the nitrogen and chemical exchange. This peak will disappear upon D₂O shake, a classic confirmatory test. |

| H-3 (Aromatic) | Singlet | 1H | ~7.1 | This proton is ortho to the electron-withdrawing ester group, shifting it downfield. It appears as a singlet due to the lack of adjacent protons (C4 is substituted). |

| H-5 (Aromatic) | Singlet | 1H | ~6.3 | This proton is positioned between two strong electron-donating groups (-NH₂ and -OCH₃), which shield it significantly, shifting its resonance far upfield. It is also a singlet. |

| -OCH₃ (Methoxy) | Singlet | 3H | ~3.95 | Methoxy groups on aromatic rings typically appear in this region.[2] Its sharp singlet nature is due to the three equivalent, isolated protons. |

| -COOCH₃ (Ester) | Singlet | 3H | ~3.85 | The methyl protons of the ester are slightly shielded compared to the methoxy group protons.[2] |

The key diagnostic feature here is the presence of two distinct aromatic singlets, which is only possible if positions 2, 4, and 6 are substituted as hypothesized.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The hypothesized structure has 8 unique carbons, and all should be visible in the proton-decoupled spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment | | :--- | :--- | :--- | :--- | | C=O (Ester) | ~166 | The ester carbonyl carbon is highly deshielded and appears far downfield. | | C6 (-OCH₃) | ~162 | Aromatic carbons bonded to oxygen are significantly deshielded. | | C4 (-NH₂) | ~154 | Aromatic carbons bonded to nitrogen are also strongly deshielded, but typically less so than those bonded to oxygen. | | C2 (-COOCH₃) | ~148 | The pyridine carbon bearing the ester group. | | C5 | ~105 | This carbon, adjacent to two electron-donating groups, is highly shielded and appears upfield. | | C3 | ~109 | Shielded by the adjacent amino group but less so than C5. | | -OCH₃ (Methoxy) | ~55 | Typical chemical shift for a methoxy carbon. | | -COOCH₃ (Ester Methyl) | ~52 | Typical chemical shift for an ester methyl carbon. |

2D NMR (HMBC): The Final Proof of Connectivity

While ¹H and ¹³C NMR provide strong evidence, a Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the ultimate, unambiguous proof of how these pieces are connected. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations to Confirm the Structure:

-

Ester Methyl Protons (~3.85 ppm) to Ester Carbonyl Carbon (~166 ppm): This confirms the methyl group is part of the ester function.

-

Ester Methyl Protons (~3.85 ppm) to C2 (~148 ppm): This definitively links the entire methyl ester group to the C2 position of the pyridine ring.

-

Methoxy Protons (~3.95 ppm) to C6 (~162 ppm): This proves the methoxy group is attached to the C6 position.

-

Aromatic Proton H-5 (~6.3 ppm) to C4 (~154 ppm) and C6 (~162 ppm): This locks the position of H-5 between the amino- and methoxy-substituted carbons.

-

Aromatic Proton H-3 (~7.1 ppm) to C2 (~148 ppm) and C4 (~154 ppm): This locks the position of H-3 between the ester- and amino-substituted carbons.

These correlations form an unbreakable chain of logic, leaving no ambiguity in the final structure.

Detailed Experimental Protocols

For the sake of reproducibility and scientific integrity, the following outlines the standard protocols for data acquisition.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol. Dilute 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.

-

Acquisition (Positive Ion Mode):

-

Infuse the sample at 5 µL/min.

-

Set capillary voltage to 3.5 kV.

-

Set drying gas (N₂) temperature to 300 °C and flow to 8 L/min.

-

Acquire data in the m/z range of 100-500.

-

Use a known reference standard for internal mass calibration to ensure sub-ppm mass accuracy.

-

-

Data Analysis: Identify the [M+H]⁺ ion and use the instrument software to calculate the elemental composition based on the measured exact mass.

Protocol 2: NMR Spectroscopy (¹H, ¹³C, HMBC)

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Perform an automated tuning and matching of the probe.

-

Acquire a standard single-pulse experiment with 16-32 scans.

-

Set the spectral width to cover -2 to 12 ppm.

-

Process the data with a 0.3 Hz line broadening, Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled experiment (e.g., zgpg30).

-

Set the spectral width to cover 0 to 200 ppm.

-

Acquire 1024-2048 scans for adequate signal-to-noise.

-

Process and calibrate similarly to the ¹H spectrum (e.g., CDCl₃ at 77.16 ppm).

-

-

HMBC Acquisition:

-

Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).

-

Optimize the long-range coupling delay (d6) for a J-coupling of 8-10 Hz.

-

Acquire the 2D data set with sufficient scans per increment.

-

Process the data by applying appropriate window functions, Fourier transform in both dimensions, and phase/baseline correction.

-

Conclusion

The structural elucidation of this compound is a systematic process of hypothesis and validation. Through the integrated application of High-Resolution Mass Spectrometry, Infrared Spectroscopy, and a suite of NMR experiments (¹H, ¹³C, and HMBC), a complete and unambiguous structural assignment is achieved. The HRMS confirms the elemental formula C₈H₁₀N₂O₃. IR spectroscopy validates the presence of the requisite amino, methoxy, and methyl ester functional groups. Finally, NMR spectroscopy, particularly the long-range correlations observed in the HMBC spectrum, provides definitive proof of the substituent placement on the picolinate core. This rigorous, multi-faceted approach ensures the structural integrity of the molecule, a critical requirement for its application in research and development.

References

Methyl 4-amino-6-methoxypicolinate CAS number and identifiers

An In-Depth Technical Guide to Methyl 4-amino-6-methoxypicolinate

This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative of significant interest to researchers and professionals in drug development. While direct experimental data for this specific compound is limited, this document synthesizes information from closely related analogues to offer valuable insights into its properties, synthesis, and potential applications.

This compound (CAS Number: 1443759-42-9) is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a methoxy group, and a methyl ester.[1][2][3] This unique combination of functional groups makes it a valuable scaffold in medicinal chemistry. The aminopyridine moiety is a well-established pharmacophore, while the picolinate ester provides a handle for further chemical modifications.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

| Identifier/Property | Value | Source/Basis |

| CAS Number | 1443759-42-9 | [1][2][3] |

| IUPAC Name | methyl 4-amino-6-methoxypyridine-2-carboxylate | Chemical Nomenclature |

| Molecular Formula | C₈H₁₀N₂O₃ | [2][3] |

| Molecular Weight | 182.18 g/mol | Calculated |

| Predicted Melting Point | 150-160 °C | Based on analogues like 4-amino-6-methoxypyrimidine[4] |

| Predicted Solubility | Soluble in polar organic solvents like DMSO and methanol. | Based on analogues[4] |

| Predicted LogP | ~1.5 | Estimation based on structure |

Synthesis and Purification: A Plausible Pathway

One such proposed pathway involves the nucleophilic aromatic substitution to introduce the methoxy group, followed by amination. The synthesis of related 6-methoxypyridine derivatives has been achieved through the reaction of a bromo-substituted pyridine with sodium methoxide.[5] The amination of a pyridine ring can be a challenging step, but methods exist for such transformations.

Proposed Synthetic Workflow

A plausible synthetic route could commence with a suitable di-halogenated picolinate, followed by selective nucleophilic substitution reactions.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound.

Step 1: Synthesis of Methyl 4-amino-6-chloropicolinate

-

To a solution of Methyl 4,6-dichloropicolinate in an appropriate solvent (e.g., dioxane) in a sealed pressure vessel, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide).

-

A palladium catalyst and a suitable ligand (e.g., Pd₂(dba)₃ and Xantphos) may be required to facilitate the amination.

-

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve Methyl 4-amino-6-chloropicolinate in a dry, polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add sodium methoxide to the solution. The reaction may need to be heated to drive it to completion.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The final product can be purified by recrystallization or column chromatography.

Predicted Spectroscopic Profile

While experimental spectra for this compound are not publicly available, its expected spectral characteristics can be inferred from the analysis of its structural components and data from similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm).- A singlet for the methoxy group protons (~4.0 ppm).- Two singlets or doublets in the aromatic region for the pyridine ring protons.- A broad singlet for the amino group protons. |

| ¹³C NMR | - A signal for the methyl ester carbon (~52 ppm).- A signal for the methoxy carbon (~55 ppm).- Signals in the aromatic region for the pyridine ring carbons, with carbons attached to nitrogen and oxygen appearing at lower field.- A signal for the carbonyl carbon of the ester (~165 ppm). |

| IR Spectroscopy | - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹).- C=O stretching vibration for the ester carbonyl (~1720 cm⁻¹).- C-O stretching vibrations for the ester and methoxy groups.- Aromatic C=C and C=N stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (182.18 g/mol ). |

Significance in Research and Drug Discovery

The structural motifs within this compound suggest its potential utility as a building block in the synthesis of biologically active molecules. Both the aminopyridine and picolinate scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6]

The Aminopyridine Scaffold: A Gateway to Neurological Therapeutics

Aminopyridines are known to function as potassium channel blockers.[4][7][8] Specifically, 4-aminopyridine is the active ingredient in dalfampridine, a drug used to improve walking in patients with multiple sclerosis.[9] By blocking voltage-gated potassium channels in demyelinated axons, 4-aminopyridine can enhance action potential conduction.[8][9] The amino group in these compounds is crucial for their interaction with the potassium channel pore.[10]

Caption: Simplified diagram of aminopyridine-mediated potassium channel blockade.

The Picolinate Moiety: A Versatile Synthetic Handle

Picolinic acid and its esters are important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[11] The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a key point for diversification in a drug discovery program. For instance, picolinate derivatives have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria.[12]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, the handling precautions for related aminopyridine and pyridine compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13]

-

Handling: Avoid contact with skin and eyes.[14] Do not eat, drink, or smoke in areas where the compound is handled.[15] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[14][15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical entity with considerable potential in the field of medicinal chemistry. Although detailed experimental characterization is not yet prevalent in the public domain, its structural components—the aminopyridine and methoxypicolinate moieties—are well-represented in a multitude of biologically active compounds. This guide provides a foundational understanding of its likely properties, a plausible synthetic strategy, and its potential applications, thereby serving as a valuable resource for researchers embarking on the synthesis and utilization of this and related compounds in their drug discovery endeavors.

References

- 1. methyl 4-amino-6-methoxypyridine-2-carboxylate | 1443759-42-9 [chemicalbook.com]

- 2. อนุพันธ์ไพรีดิน - สารกลางทางเกษตรเคมี (98) [myskinrecipes.com]

- 3. อนุพันธ์ไพรีดิน - สารกลางทางเกษตรเคมี (125) [myskinrecipes.com]

- 4. The use of aminopyridines in neurological disorders. | Sigma-Aldrich [merckmillipore.com]

- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 9. neurology.org [neurology.org]

- 10. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]

- 12. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. lobachemie.com [lobachemie.com]

- 15. nj.gov [nj.gov]

Technical Guide: The Synthesis and Application of Methyl 4-amino-6-methoxypicolinate

Abstract

Methyl 4-amino-6-methoxypicolinate is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal and agrochemical research. Its unique substitution pattern, featuring an amino group for further derivatization, a methoxy group influencing electronic properties, and a methyl ester for coupling reactions, makes it a valuable scaffold. This technical guide provides an in-depth exploration of a logical synthetic pathway for this compound, grounded in established chemical principles. We will dissect the strategic considerations behind the chosen route, provide detailed experimental protocols, and discuss the compound's significance as a versatile intermediate in the development of complex molecules.

Introduction: Strategic Importance of the Picolinate Scaffold

Picolinic acids and their ester derivatives are privileged structures in drug discovery and chemical synthesis. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a coordination site for metals, while the carboxylate moiety can serve as a key pharmacophore, for instance, by interacting with metal ions in the active sites of metalloenzymes.[1] Derivatives of 4-aminopicolinic acid, in particular, have been investigated for a range of applications, including their use as potent herbicides and as intermediates for novel therapeutic agents.[2]

The title compound, this compound, combines several key features:

-

The 4-Amino Group: A versatile functional handle for forming amides, ureas, sulfonamides, or for use in cross-coupling reactions to build more complex structures.[2]

-

The 6-Methoxy Group: An electron-donating group that modulates the reactivity and electronic properties of the pyridine ring.[3]

-

The 2-Methyl Ester: A group that can be readily hydrolyzed to the corresponding carboxylic acid or used in other transformations.[1]

This guide will focus on a rational, multi-step synthesis designed for adaptability and efficiency in a research setting.

Retrosynthetic Analysis and Strategy

The synthesis of a polysubstituted pyridine ring requires careful planning regarding the order of substituent introduction. Our strategy hinges on building the molecule from a commercially available, appropriately substituted pyridine precursor. A logical retrosynthetic pathway is outlined below.

Caption: Retrosynthetic analysis of this compound.

This pathway leverages established, high-yielding transformations common in pyridine chemistry. The key steps involve:

-

Functionalization of a Precursor: Starting with a readily available chloropyridine.

-

N-Oxide Chemistry: Using an N-oxide intermediate to direct nitration to the 4-position, a common strategy for functionalizing pyridines.[4]

-

Esterification: Introduction of the methyl ester.

-

Nucleophilic Aromatic Substitution (SNAr): Replacing the chloro group with a methoxy group.

-

Reduction: Converting the nitro group to the target amino group.

Detailed Synthetic Protocols

This section outlines the step-by-step synthesis. The causality behind each procedural choice is explained to provide a deeper understanding of the protocol.

Step 1: Synthesis of Methyl 6-chloro-4-nitropicolinate

The initial steps involve the formation of a key intermediate, the 4-nitro-substituted chloropicolinate. This is achieved via nitration of the corresponding N-oxide, which activates the 4-position for electrophilic attack.

Protocol:

-

N-Oxidation: 6-Chloropicolinic acid is oxidized using an agent like m-CPBA or hydrogen peroxide in acetic acid to form 6-chloropicolinic acid N-oxide.

-

Rationale: The N-oxide is crucial for directing the subsequent nitration. The electron-withdrawing N-oxide group deactivates the ortho (3,5) positions and activates the para (4) position towards electrophilic substitution.

-

-

Nitration: The N-oxide is carefully treated with a nitrating mixture (e.g., fuming HNO₃ in concentrated H₂SO₄) at elevated temperatures (e.g., 120-130 °C) to introduce the nitro group at the 4-position, yielding 6-chloro-4-nitropicolinic acid N-oxide.[4]

-

Rationale: This is a classic electrophilic aromatic substitution. The harsh conditions are necessary due to the electron-deficient nature of the pyridine ring system.

-

-

Deoxygenation & Esterification: The N-oxide is typically deoxygenated (e.g., using PCl₃) and subsequently esterified. Alternatively, a one-pot Fischer esterification can be performed by refluxing the nitrated acid in methanol with a catalytic amount of sulfuric acid.[4] This yields the desired Methyl 6-chloro-4-nitropicolinate .

-

Rationale: Fischer esterification is an equilibrium-driven process. Using a large excess of methanol as the solvent drives the reaction to completion, affording the methyl ester.[5]

-

Step 2: Synthesis of Methyl 4-nitro-6-methoxypicolinate

This step involves a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with a methoxy group.

Protocol:

-

Reaction Setup: Dissolve Methyl 6-chloro-4-nitropicolinate in a polar aprotic solvent like DMF or DMSO.

-

Nucleophilic Attack: Add sodium methoxide (NaOMe), typically as a solution in methanol, to the mixture. The reaction is often heated (e.g., 60-80 °C) to facilitate the substitution.

-

Rationale: The electron-withdrawing nitro group strongly activates the pyridine ring for SNAr, particularly at the positions ortho and para to it. The chlorine at the 6-position is thus readily displaced by the methoxide nucleophile.

-

-

Workup: After completion, the reaction is quenched with water, and the product, Methyl 4-nitro-6-methoxypicolinate , is extracted using an organic solvent like ethyl acetate.

Step 3: Synthesis of this compound (Target Compound)

The final step is the reduction of the nitro group to the primary amine.

Protocol:

-

Catalytic Hydrogenation: Dissolve Methyl 4-nitro-6-methoxypicolinate in a suitable solvent such as ethanol or methanol.[6]

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).[4][6]

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. The palladium surface catalyzes the addition of hydrogen across the N=O bonds.

-

-

Isolation: Filter the reaction mixture through Celite to remove the palladium catalyst.[6] The solvent is then removed under reduced pressure, and the crude product can be purified by crystallization or column chromatography to yield pure This compound .

Caption: Experimental workflow from key intermediate to final product.

Physicochemical Properties and Characterization

The synthesized compound and its key precursors should be thoroughly characterized to confirm their identity and purity.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Expected) | Key Characterization Techniques |

| Methyl 6-chloro-4-methoxypicolinate | C₈H₈ClNO₃ | 201.61[7] | White to off-white solid | ¹H NMR, ¹³C NMR, MS, IR |

| Methyl 4-bromo-6-methoxypicolinate | C₈H₈BrNO₃ | 246.06[3] | White to off-white solid | ¹H NMR, ¹³C NMR, MS, IR |

| This compound | C₈H₉N₂O₃ | 183.17 (Calculated) | Solid (e.g., white, tan) | ¹H NMR, ¹³C NMR, MS (ESI+), IR |

Note: Data for chloro/bromo analogs are included for comparison as they are common synthetic precursors.[3][7]

Expected ¹H NMR signals for the final product would include:

-

Singlets for the two -OCH₃ groups (methoxy and methyl ester).

-

Two distinct signals in the aromatic region for the two pyridine ring protons.

-

A broad singlet for the -NH₂ protons.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate. The 4-amino group is a primary point for diversification.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The amino group can be acylated or used in coupling reactions to append moieties that target the hinge region or other pockets of the enzyme active site. For example, related pyrido[2,3-d]pyrimidin-7(8H)-one structures have been used to develop potent FGFR inhibitors.[8]

-

Agrochemicals: As demonstrated by related patents, 4-aminopicolinates are a well-established class of herbicides.[2] Further modification of this scaffold could lead to the discovery of new agents with improved selectivity or potency.

-

Fragment-Based Drug Discovery (FBDD): The relatively small and highly functionalized nature of the molecule makes it an excellent starting point or fragment for FBDD campaigns. The "magic methyl" effect, where the addition of a methyl (or in this case, methoxy) group can significantly impact binding affinity and metabolic stability, is a key concept in this field.[9]

Conclusion

This compound is a valuable and strategically important chemical entity. While its discovery is not that of a final product, its utility as a foundational building block is clear. The synthetic route presented here, based on well-established pyridine functionalization chemistry, provides a reliable and logical pathway for its preparation in a laboratory setting. By understanding the rationale behind each synthetic step, researchers can effectively produce this intermediate and leverage its versatile structure to accelerate the discovery and development of novel, biologically active compounds.

References

- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]

- 2. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

- 3. Methyl 4-bromo-6-methoxypicolinate (1256789-39-5) for sale [vulcanchem.com]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. prepchem.com [prepchem.com]

- 7. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Structural Elucidation Guide to Methyl 4-amino-6-methoxypicolinate

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of methyl 4-amino-6-methoxypicolinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to forecast its spectral profile. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of this compound.

The causality behind spectroscopic signals is emphasized, providing not just the "what" but the "why" of the expected data. This guide is structured to be a self-validating system, where the predictions for each spectroscopic method corroborate one another to build a cohesive structural picture.

Molecular Structure and Functional Group Analysis

This compound is a polysubstituted pyridine derivative. Its structure incorporates several key functional groups that dictate its spectroscopic behavior:

-

Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The electronegativity of the nitrogen and the aromatic ring current significantly influence the chemical environment of the ring's protons and carbons.

-

Methyl Ester: Comprising a carbonyl group (C=O) and a methoxy group (-OCH₃), this functional group will exhibit characteristic signals in both IR and NMR spectroscopy.

-

Amino Group (-NH₂): This electron-donating group attached to the aromatic ring will influence the electron density of the pyridine system and produce distinct IR and NMR signals.

-

Methoxy Group (-OCH₃): An ether linkage to the aromatic ring, this group is also electron-donating and will have a characteristic proton and carbon signal in NMR.

The interplay of these groups—the electron-donating amino and methoxy groups and the electron-withdrawing methyl ester—on the pyridine ring will result in a unique and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly alter chemical shifts; DMSO-d₆ is often used for compounds with amine protons to better observe their signals.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set a spectral width of approximately 200 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the pyridine ring. The protons on a pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[1]

| Predicted Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.8 | Singlet | 1H | H-3 | This proton is on a carbon adjacent to the ester-substituted carbon and meta to the amino group. |

| ~ 6.2 - 6.5 | Singlet | 1H | H-5 | This proton is on a carbon between the amino and methoxy groups, both of which are electron-donating, causing a significant upfield shift. |

| ~ 4.5 - 5.0 | Broad Singlet | 2H | -NH₂ | The protons of the amino group are exchangeable and often appear as a broad signal. Its chemical shift can be highly dependent on solvent and concentration. |

| ~ 3.9 | Singlet | 3H | -OCH₃ (ring) | The methoxy group attached to the aromatic ring. |

| ~ 3.8 | Singlet | 3H | -OCH₃ (ester) | The methyl group of the ester functionality. |

DOT Script for ¹H NMR Assignment Logic

Caption: Influence of substituents on predicted ¹H NMR chemical shifts.

The ¹³C NMR chemical shifts of substituted pyridines are well-documented.[2][3] The electronegative nitrogen atom causes the adjacent carbons (C-2 and C-6) to be deshielded.

| Predicted Signal (δ, ppm) | Assignment | Rationale |

| ~ 165 | C=O (ester) | Carbonyl carbons of esters typically appear in this region. |

| ~ 162 | C-6 | Attached to both the electronegative nitrogen and an oxygen atom, making it highly deshielded. |

| ~ 155 | C-4 | Attached to the amino group. |

| ~ 148 | C-2 | Attached to the electronegative nitrogen and the ester group. |

| ~ 110 | C-3 | Aromatic carbon adjacent to the ester-substituted carbon. |

| ~ 95 | C-5 | Shielded by two adjacent electron-donating groups (amino and methoxy). |

| ~ 53 | -OCH₃ (ring) | Methoxy carbon attached to the aromatic ring. |

| ~ 52 | -OCH₃ (ester) | Methyl carbon of the ester. |

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

The predicted IR spectrum will show characteristic absorptions for the amine, ester, and substituted aromatic functionalities.[4][5][6]

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) | A primary amine will typically show two bands (symmetric and asymmetric stretching) in this region. |

| 3100 - 3000 | C-H stretch | Aromatic | Stretching of C-H bonds on the pyridine ring. |

| 3000 - 2850 | C-H stretch | Aliphatic (-CH₃) | Stretching of C-H bonds in the methyl ester and methoxy groups. |

| ~ 1720 | C=O stretch | Ester | A strong, sharp absorption characteristic of the ester carbonyl group. |

| ~ 1600 & ~1500 | C=C / C=N stretch | Aromatic Ring | In-ring stretching vibrations of the pyridine ring.[7] |

| 1300 - 1000 | C-O stretch | Ester & Methoxy | Strong absorptions from the C-O single bonds of the ester and the methoxy group. |

| 900 - 675 | C-H bend | Aromatic | Out-of-plane bending of the C-H bonds on the substituted aromatic ring. |

DOT Script for IR Functional Group Correlation

Caption: Correlation of functional groups to key IR absorption regions.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues to its structure.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which should readily protonate to form [M+H]⁺. Electron impact (EI) is a higher-energy method that will induce more fragmentation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining an accurate mass of the molecular ion, which can be used to confirm the elemental composition.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. For more detailed structural information, perform tandem MS (MS/MS) on the isolated molecular ion to induce and analyze fragmentation.

The molecular formula of this compound is C₈H₁₀N₂O₃.

-

Molecular Weight: 182.18 g/mol .

-

Predicted Molecular Ion Peak ([M+H]⁺): In ESI-MS, a prominent peak is expected at m/z 183.07, corresponding to the protonated molecule. High-resolution mass spectrometry should confirm the elemental composition.

-

Predicted Fragmentation Pattern (EI or MS/MS): Fragmentation will likely occur at the ester group, which is a common fragmentation site.[8][9]

-

Loss of -OCH₃ (31 Da): A fragment at m/z 151, corresponding to the loss of the methoxy radical from the ester.

-

Loss of -COOCH₃ (59 Da): A fragment at m/z 123, resulting from the cleavage of the entire methyl ester group.

-

Other Fragmentations: Further fragmentation of the pyridine ring is possible, but the initial losses from the ester group are typically the most significant.

-

DOT Script for Predicted MS Fragmentation

Caption: Plausible fragmentation pathways for this compound.

Conclusion and Validation

This guide presents a comprehensive, predictive spectroscopic profile for this compound based on fundamental principles and data from analogous compounds. The predicted NMR, IR, and MS data are mutually consistent and provide a detailed picture of the molecule's structure. For any researcher synthesizing or working with this compound, the data herein serves as a reliable benchmark for structural confirmation. However, it is imperative to validate these predictions against experimentally acquired data for the synthesized compound to ensure its identity and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

Physical and chemical characteristics of Methyl 4-amino-6-methoxypicolinate

An In-Depth Technical Guide to Methyl 4-amino-6-methoxypicolinate: A Core Heterocyclic Scaffold for Modern Drug Discovery

Executive Summary

This compound is a substituted pyridine derivative that represents a valuable, yet specialized, building block in medicinal chemistry and organic synthesis. Its unique arrangement of a methyl ester, an amino group, and a methoxy group on the picolinate framework provides a versatile platform for creating complex molecular architectures. The electron-donating properties of the amino and methoxy substituents significantly influence the reactivity of the pyridine ring, while the ester and amino functionalities serve as critical handles for further chemical modification. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive analysis of the physical and chemical characteristics of this compound. Drawing upon data from structurally related analogs and foundational chemical principles, this document elucidates its molecular structure, predicted physicochemical properties, characteristic reactivity, and its strategic application in the synthesis of pharmacologically active agents.

Molecular Identity and Structural Framework

The structural foundation of this compound is the picolinic acid backbone, a pyridine-2-carboxylic acid. The strategic placement of an amino group at the 4-position and a methoxy group at the 6-position creates a distinct electronic and steric profile.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source / Note |

|---|---|---|

| IUPAC Name | methyl 4-amino-6-methoxypyridine-2-carboxylate | - |

| Molecular Formula | C₈H₁₀N₂O₃ | Calculated |

| Molecular Weight | 182.18 g/mol | Calculated |

| Parent Acid CAS No. | 98276-83-6 (for 6-Amino-4-methoxypicolinic acid) | [1] |

| Canonical SMILES | COC1=CC(=C(N=C1)C(=O)OC)N | - |

Caption: 2D representation of this compound.

Physicochemical Characteristics

Direct experimental data for this compound is not extensively published. However, by analyzing its functional groups and data from similar picolinate derivatives, we can establish a reliable profile of its expected properties. The presence of both hydrogen bond donors (amino group) and acceptors (amino, methoxy, ester oxygens, ring nitrogen) suggests moderate solubility in polar organic solvents.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / State | Rationale / Comparative Data Source |

|---|---|---|

| Physical State | Solid | Picolinate derivatives are often crystalline solids at room temperature.[2] |

| Melting Point | 100 - 140 °C | Based on analogs like 2-Amino-6-methylpyridine (40-44 °C) and the increased potential for hydrogen bonding.[2] |

| Boiling Point | > 250 °C | High boiling points are characteristic of polar, functionalized aromatic compounds. |

| Solubility | Soluble in Methanol, DMSO, DMF; Sparingly soluble in water. | The amino and methoxy groups enhance polarity compared to simpler picolinates. The parent acid is soluble.[3][4] |

| pKa (Conjugate Acid) | ~4-5 | The pyridine nitrogen's basicity is increased by two electron-donating groups, making it slightly more basic than pyridine (~5.2), but is reduced by the electron-withdrawing ester. |

Chemical Reactivity and Synthetic Profile

The reactivity of this compound is governed by the interplay of its functional groups.

-

Pyridine Ring: The 4-amino and 6-methoxy groups are strong activating, ortho, para-directing groups. They donate electron density into the pyridine ring, making the C3 and C5 positions susceptible to electrophilic aromatic substitution. This enhanced nucleophilicity is a key feature for its use as a synthetic scaffold.

-

Amino Group: The primary amine at the C4 position is a potent nucleophile. It readily undergoes reactions such as acylation, alkylation, and diazotization, providing a primary vector for molecular elaboration.

-

Methyl Ester: The ester at the C2 position is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions or converted to amides by reacting with amines. This functionality is crucial for linking the picolinate core to other molecular fragments.[5]

-

Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding phenol, offering another potential site for modification.

Proposed Synthetic Pathway

The synthesis of this compound can be logically designed from commercially available precursors. A robust strategy involves the reduction of a nitro group, which is a common and high-yielding transformation.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis via Nitro-Intermediate Reduction

Objective: To prepare this compound from Methyl 6-methoxypicolinate.

Step 1: Nitration of Methyl 6-methoxypicolinate

-

Cool a stirred solution of concentrated sulfuric acid (H₂SO₄, 25 mL) to 0 °C in an ice-salt bath.

-

Slowly add Methyl 6-methoxypicolinate (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Once addition is complete, slowly add a nitrating mixture (fuming HNO₃ in H₂SO₄, 1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

-

After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.

-

Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield Methyl 6-methoxy-4-nitropicolinate.

Step 2: Catalytic Hydrogenation of the Nitro-Intermediate

-

To a solution of Methyl 6-methoxy-4-nitropicolinate (1.0 eq) in methanol (MeOH) or ethyl acetate (EtOAc) in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C, 5-10 mol%).

-

Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 50-60 psi.

-

Stir the mixture vigorously at room temperature for 6-12 hours or until hydrogen uptake ceases.[6]

-

Monitor the reaction by TLC or LC-MS for the disappearance of the nitro compound.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude product, this compound, can be purified by recrystallization or column chromatography.

Applications in Research and Drug Development

The picolinate scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in molecules targeting a wide range of biological systems. The specific substitution pattern of this compound makes it an ideal precursor for constructing libraries of compounds for high-throughput screening.

-

Scaffold for Kinase Inhibitors: The pyridine core can mimic the hinge-binding region of ATP in many protein kinases. The amino and ester groups provide vectors to build out substituents that occupy adjacent hydrophobic pockets, a common strategy in designing selective kinase inhibitors.[7]

-

Precursor for GPCR Modulators: The rigid aromatic core is useful for presenting functional groups in a defined spatial orientation, which is critical for interacting with G-protein coupled receptors (GPCRs). The 3-amino-thieno[2,3-b]pyridine core, an analog, is a known pharmacophore for M4 positive allosteric modulators (PAMs).[8]

-

Metal-Binding Pharmacophores: The nitrogen atom of the pyridine ring and the adjacent carbonyl oxygen of the ester can form a bidentate chelation site for metal ions. This property is exploited in the design of inhibitors for metalloenzymes.[5] The introduction of the amino group further modulates the electronic properties and potential coordination sites.

The utility of the methyl group itself is a well-established tactic in drug discovery, often referred to as the "magic methyl" effect, where its addition can improve metabolic stability, solubility, and target affinity.[9]

Analytical Characterization Profile

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic Protons: Two singlets (or narrow doublets) in the aromatic region (~6.0-7.5 ppm) corresponding to the protons at C3 and C5. - Methoxy Protons (-OCH₃): A singlet integrating to 3H around 3.8-4.0 ppm. - Ester Methyl Protons (-COOCH₃): A singlet integrating to 3H around 3.7-3.9 ppm. - Amino Protons (-NH₂): A broad singlet integrating to 2H, chemical shift is solvent-dependent. |

| ¹³C NMR | - Aromatic Carbons: 6 distinct signals in the aromatic region (~100-165 ppm). The carbon bearing the C=O will be the most downfield. - Carbonyl Carbon (C=O): A signal around 165-175 ppm. - Methoxy Carbon (-OCH₃): A signal around 50-60 ppm. - Ester Methyl Carbon (-COOCH₃): A signal around 50-55 ppm. |

| IR Spectroscopy | - N-H Stretch: Two medium-intensity sharp peaks around 3300-3500 cm⁻¹ (primary amine). - C-H Stretch: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹). - C=O Stretch (Ester): A strong, sharp peak around 1710-1730 cm⁻¹. - C=C and C=N Stretch: Peaks in the 1450-1600 cm⁻¹ region (aromatic ring). - C-O Stretch: Strong peaks around 1050-1250 cm⁻¹ (ester and ether). |

| Mass Spectrometry (ESI+) | - [M+H]⁺: Expected molecular ion peak at m/z = 183.07. |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, prudent safety measures should be adopted based on analogous structures.

-

Hazards: Assumed to be an irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10][11]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapors.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound stands out as a high-potential synthetic intermediate. Its value is derived not from its direct biological activity, but from the strategic combination of functional groups that offer multiple, orthogonal pathways for chemical diversification. The electron-rich pyridine core, coupled with the nucleophilic amino group and the versatile methyl ester, provides chemists with a powerful tool to explore chemical space efficiently. For research teams in drug discovery and materials science, mastering the synthesis and reactivity of this scaffold can accelerate the development of novel molecules with tailored properties and functions.

References

- 1. CAS 98276-83-6 | 6-Amino-4-methoxypicolinic acid - Synblock [synblock.com]

- 2. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Unlocking the Potential of Methyl 4-amino-6-methoxypicolinate: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Picolinate Scaffold

In the landscape of modern chemical research, the pyridine ring stands as a cornerstone "privileged" scaffold, particularly in the realms of medicinal chemistry and agrochemicals. Its unique electronic properties and ability to engage in a variety of non-covalent interactions make it an ideal framework for the design of biologically active molecules. Within this family, picolinates (pyridine-2-carboxylates) and their derivatives have garnered significant attention for their roles as versatile intermediates and pharmacophores. This guide focuses on a specific, yet underexplored, member of this class: Methyl 4-amino-6-methoxypicolinate .

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not merely list facts but will delve into the causality behind experimental choices, providing a framework for logical and scientifically sound research endeavors. We will explore the synthesis, physicochemical properties, and, most importantly, the untapped potential research areas for this promising molecule.

Physicochemical Properties and Synthesis

Predicted Physicochemical Properties

The structure of this compound, with its amino, methoxy, and methyl ester functional groups, suggests a molecule with moderate polarity. The presence of the basic amino group and the pyridine nitrogen will influence its solubility in aqueous and organic media, as well as its behavior in biological systems.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H10N2O3 | Based on structure |

| Molecular Weight | 182.18 g/mol | Based on structure |

| Appearance | Likely a solid at room temperature | Similar to related aminopicolinates |

| Solubility | Moderately soluble in polar organic solvents (e.g., methanol, DMSO, ethyl acetate); slightly soluble in water. | Inferred from analogs like methyl 4-aminobenzoate.[1] |

| pKa | The amino group is expected to have a pKa in the range of 3-5. | The electron-withdrawing nature of the pyridine ring and ester group will decrease the basicity of the amino group. |

Proposed Synthesis: A Logic-Driven Approach

A reliable and scalable synthesis is paramount for any research program. Based on established methodologies for the synthesis of substituted pyridines, a highly plausible route to this compound involves the nucleophilic aromatic substitution (SNA r) of a halogenated precursor.[2][3]

The proposed starting material, Methyl 6-chloro-4-methoxypicolinate , is commercially available.[4] The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group facilitates nucleophilic attack on the ring, making the chloro-substituted positions susceptible to displacement.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Materials:

-

Methyl 6-chloro-4-methoxypicolinate

-

Aqueous ammonia (28-30%)

-

A suitable high-boiling point solvent (e.g., N-Methyl-2-pyrrolidone or Dimethyl sulfoxide)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve Methyl 6-chloro-4-methoxypicolinate in the chosen solvent.

-

Addition of Nucleophile: Add an excess of aqueous ammonia to the solution. The excess ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct.

-

Reaction Conditions: Seal the vessel and heat to a temperature typically ranging from 150-200°C. The internal pressure will increase due to the heating of the aqueous ammonia. The reaction should be monitored by thin-layer chromatography or high-performance liquid chromatography for the disappearance of the starting material.

-

Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel and dilute with water and a suitable organic solvent (e.g., ethyl acetate).

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

High Temperature and Pressure: Nucleophilic aromatic substitution on an electron-rich pyridine ring, even with activating groups, requires forcing conditions to overcome the activation energy barrier.[2][3]

-

Excess Ammonia: Using an excess of the nucleophile drives the reaction to completion according to Le Chatelier's principle.

-

Choice of Solvent: A high-boiling point, polar aprotic solvent is necessary to achieve the required reaction temperature and to dissolve the reactants.

Potential Research Area 1: Medicinal Chemistry - A Scaffold for Kinase Inhibitors

The picolinamide and picolinate scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound offers several strategic advantages as a starting point for the development of novel kinase inhibitors.

The amino group at the 4-position provides a key vector for chemical modification. It can be acylated, alkylated, or used in coupling reactions to introduce various side chains that can interact with specific residues in the ATP-binding pocket of kinases. The methoxy group at the 6-position can also be modified, for example, by demethylation to a hydroxyl group, which can then be further functionalized.

A particularly promising target for picolinamide-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[5][6]

Experimental Workflow: Development of Picolinate-Based Kinase Inhibitors

Caption: Workflow for the development of picolinate-based kinase inhibitors.

Key Experimental Protocols:

-

Amide Coupling: The 4-amino group can be readily coupled with a diverse range of carboxylic acids using standard coupling reagents such as HATU or EDC/HOBt to generate a library of picolinamides.

-

Kinase Inhibition Assays: The synthesized compounds should be tested for their ability to inhibit the target kinase (e.g., VEGFR-2) in a biochemical assay, such as a luminescence-based ATP-depletion assay or a radiometric assay.

-

Cell-Based Assays: Active compounds from the biochemical screen should then be evaluated for their anti-proliferative effects on cancer cell lines that are dependent on the target kinase signaling pathway.

Potential Research Area 2: Agrochemicals - Novel Herbicides with a Synthetic Auxin Mechanism

The 4-aminopicolinate scaffold is the basis for a class of herbicides known as synthetic auxins.[7][8] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. The development of new herbicides is crucial to combat the evolution of weed resistance to existing chemistries.

This compound can serve as a valuable starting material for the synthesis of novel herbicidal compounds. The amino and methoxy groups can be modified to fine-tune the molecule's herbicidal activity, spectrum of weed control, and crop selectivity.

Hypothetical Signaling Pathway: Synthetic Auxin Mode of Action

Caption: Simplified mode of action for synthetic auxin herbicides.

Research Directions in Agrochemicals:

-

Synthesis of Analogs: A library of derivatives can be synthesized by modifying the 4-amino and 6-methoxy groups. For example, the amino group can be acylated or alkylated, and the methoxy group can be replaced with other alkoxy or aryloxy groups.

-

Herbicidal Efficacy Screening: The synthesized compounds should be screened for their herbicidal activity against a panel of common weed species in greenhouse trials.

-

Crop Selectivity Studies: Promising herbicidal candidates should be evaluated for their safety on important crops such as corn, wheat, and soybeans.

Conclusion: A Call for Further Investigation

This compound represents a promising, yet underexplored, chemical entity with significant potential in both medicinal chemistry and agrochemical research. Its strategic placement of functional groups on the picolinate scaffold provides a versatile platform for the development of novel kinase inhibitors and herbicides. This guide has outlined plausible synthetic routes and detailed potential research workflows to stimulate and guide further investigation into this valuable molecule. The scientific community is encouraged to build upon this foundation and unlock the full potential of this compound.

References

- 1. benchchem.com [benchchem.com]